molecular formula C25H17BO3 B13652377 Spiro[fluorene-9,9'-xanthen]-4-ylboronic acid

Spiro[fluorene-9,9'-xanthen]-4-ylboronic acid

Cat. No.: B13652377
M. Wt: 376.2 g/mol
InChI Key: HWHPWSGSPMRPLT-UHFFFAOYSA-N
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Description

Spiro[fluorene-9,9’-xanthen]-4-ylboronic acid is a unique compound that has garnered significant interest in the field of materials science and organic chemistry This compound is characterized by its spiro structure, which involves a central carbon atom connected to two different ring systems, namely fluorene and xanthene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[fluorene-9,9’-xanthen]-4-ylboronic acid typically involves the Suzuki cross-coupling reaction. This method is widely used due to its efficiency and ability to form carbon-carbon bonds. The reaction conditions often include the use of palladium catalysts, such as palladium acetate, and bases like potassium carbonate. The reaction is carried out in solvents like toluene or dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of Spiro[fluorene-9,9’-xanthen]-4-ylboronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions and using high-purity reagents can further improve the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Spiro[fluorene-9,9’-xanthen]-4-ylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene and dimethylformamide. The reactions are typically carried out at elevated temperatures to ensure complete conversion .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the Suzuki coupling reaction with aryl halides can produce biaryl compounds, while oxidation reactions can yield boronic esters .

Scientific Research Applications

Spiro[fluorene-9,9’-xanthen]-4-ylboronic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Spiro[fluorene-9,9’-xanthen]-4-ylboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is particularly useful in the design of sensors and probes for detecting specific biomolecules .

Properties

Molecular Formula

C25H17BO3

Molecular Weight

376.2 g/mol

IUPAC Name

spiro[fluorene-9,9'-xanthene]-4-ylboronic acid

InChI

InChI=1S/C25H17BO3/c27-26(28)21-13-7-12-20-24(21)16-8-1-2-9-17(16)25(20)18-10-3-5-14-22(18)29-23-15-6-4-11-19(23)25/h1-15,27-28H

InChI Key

HWHPWSGSPMRPLT-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2C3=CC=CC=C3C4(C2=CC=C1)C5=CC=CC=C5OC6=CC=CC=C46)(O)O

Origin of Product

United States

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